4-benzoyl-5-(4-fluorophenyl)-7-methyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
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Description
The compound 4-benzoyl-5-(4-fluorophenyl)-7-methyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a member of the benzo[e][1,4]diazepin-2(3H)-one family, which is characterized by a seven-membered lactam ring structure. This class of compounds is of significant interest due to their potential applications in medicinal chemistry, as they are structurally related to various biologically active molecules, including some benzodiazepines .
Synthesis Analysis
The synthesis of benzo[e][1,4]diazepin-3-ones can be achieved through a formal [4 + 2+1] annulation of aryl methyl ketones and 2-aminobenzyl alcohols, involving dual C-O bond cleavage . A two-step one-pot synthesis method has been demonstrated for the synthesis of 5-(4-fluorophenyl)-1H-benzo[e][1,4]diazepin-2(3H)-one, starting from 2-amino-4’-fluorobenzophenone . Additionally, a one-pot three-component condensation reaction has been developed for the synthesis of related tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives .
Molecular Structure Analysis
The molecular structure of benzo[e][1,4]diazepin-2(3H)-one derivatives has been characterized by various spectroscopic methods, including FT-IR and multinuclear NMR spectroscopy. Single-crystal X-ray diffraction analysis has been used to confirm the molecular identities and geometries of these compounds . The stereochemistry of related compounds has also been studied, revealing the presence of specific stereoisomers .
Chemical Reactions Analysis
The benzo[e][1,4]diazepin-2(3H)-one nucleus can undergo base-catalyzed reactions to yield N-alkylation and C-3 benzylidene derivatives . The reactivity of these compounds can be influenced by the presence of substituents on the phenyl ring, which can direct the course of subsequent chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[e][1,4]diazepin-2(3H)-one derivatives are influenced by their molecular structure. The presence of substituents such as fluorine atoms can affect the electronic properties of the molecule, as well as its reactivity and interaction with biological targets . The tautomeric forms of these compounds, such as the imine-enamine and diimine forms, have been observed both in solution and in the solid state .
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be similar to those of other benzodiazepines . Benzodiazepines are known to act on the central nervous system, primarily targeting gamma-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability .
Mode of Action
Like other benzodiazepines, this compound likely enhances the effect of GABA, an inhibitory neurotransmitter . By binding to specific sites on the GABA receptor, it can increase the frequency of chloride channel opening, leading to hyperpolarization of the neuron and an overall decrease in neuronal excitability .
Biochemical Pathways
The action of this compound on GABA receptors can affect various biochemical pathways. For instance, it can influence the dopaminergic, serotonergic, and noradrenergic systems, which are involved in mood regulation, sleep, and other physiological processes .
Result of Action
The enhancement of GABAergic activity by this compound can lead to various effects at the molecular and cellular levels. These may include reduced anxiety, sedation, muscle relaxation, and anticonvulsant effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, certain drugs or substances may interact with benzodiazepines, potentially altering their effects .
properties
IUPAC Name |
4-benzoyl-5-(4-fluorophenyl)-7-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O2/c1-15-7-12-20-19(13-15)22(16-8-10-18(24)11-9-16)26(14-21(27)25-20)23(28)17-5-3-2-4-6-17/h2-13,22H,14H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWUXRFGACPOTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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